3-(4-methoxyphenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core, a heterocyclic scaffold known for its pharmacological relevance in kinase inhibition and antimicrobial activity . Key structural elements include:
- 4-Methoxyphenyl substituents: Positioned at the 3-position of the pyrimidinone ring and on the 1,2,4-oxadiazole moiety. Methoxy groups enhance solubility and modulate electronic properties through electron-donating effects.
- 1,2,4-Oxadiazole linkage: A five-membered heterocycle contributing to metabolic stability and π-π stacking interactions in biological targets .
- Sulfanyl bridge: Connects the oxadiazole and thienopyrimidinone moieties, influencing conformational flexibility and binding affinity.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S2/c1-29-16-7-3-14(4-8-16)21-25-19(31-26-21)13-33-23-24-18-11-12-32-20(18)22(28)27(23)15-5-9-17(30-2)10-6-15/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIZEUGWDYVGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)OC)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one (hereafter referred to as compound X) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the existing literature on the biological activity of compound X, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.
Chemical Structure and Properties
Compound X is characterized by a thieno[3,2-d]pyrimidin-4-one core structure with methoxyphenyl and oxadiazolyl substituents. The presence of these functional groups is believed to enhance its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 398.44 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Recent studies have highlighted the potential of compound X as an anticancer agent. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:
- Cell Lines Tested :
- Human colorectal carcinoma (HCT-116)
- Human breast adenocarcinoma (MCF-7)
- Human liver carcinoma (HepG2)
- Human lung carcinoma (A549)
In these studies, compound X exhibited significant inhibition of cell proliferation. For instance, a study reported that compound X induced apoptosis in HepG2 cells, evidenced by increased levels of caspase-3 activation and changes in cell cycle progression .
Table 1: Cytotoxic Effects of Compound X on Cancer Cell Lines
Enzyme Inhibition
Compound X has also been investigated for its enzyme inhibitory properties. It has shown potential as an inhibitor for several key enzymes involved in cancer progression:
- Topoisomerase Inhibition : Compound X demonstrated inhibitory effects on topoisomerase enzymes, which are crucial for DNA replication and transcription.
- Kinase Inhibition : The compound was found to inhibit several kinases that play roles in cancer cell signaling pathways.
These findings suggest that compound X could be developed further as a therapeutic agent targeting specific enzymatic pathways involved in tumor growth and metastasis .
Other Biological Activities
In addition to its anticancer properties, compound X has shown promise in other areas:
- Antimicrobial Activity : Some derivatives of thieno[3,2-d]pyrimidines have been reported to possess antibacterial and antifungal activities.
- Anti-inflammatory Effects : Preliminary studies indicate that compound X may exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.
Case Studies
Several case studies have documented the synthesis and biological evaluation of compounds related to X:
- Synthesis and Evaluation : A series of derivatives were synthesized based on the thieno[3,2-d]pyrimidine scaffold, with varying substitutions leading to enhanced biological activity.
- In Vivo Studies : Animal models treated with compound X showed reduced tumor sizes compared to control groups, supporting its potential efficacy as an anticancer agent .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Functional Group Impact
Preparation Methods
Cyclocondensation of Methyl 3-Aminothiophene-2-Carboxylate
Methyl 3-aminothiophene-2-carboxylate reacts with aryl isocyanates or isothiocyanates to form 3-substituted thieno[3,2-d]pyrimidin-4-ones. For example, treatment with 4-methoxyphenyl isocyanate in anhydrous toluene under reflux (24–48 hours) yields 3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. Key parameters include:
Domino Azide-Cycloaddition Reactions
Azide domino reactions offer an alternative for constructing fused pyrimidine systems. For instance, 2-azidothiophene-3-carboxylates undergo 1,3-dipolar cycloaddition with nitrile derivatives to form triazolo-pyrimidine intermediates, which subsequently cyclize to the pyrimidinone core. This method is advantageous for its rapid reaction time (5 minutes at room temperature) and high atom economy.
Optimization and Mechanistic Insights
Reaction Kinetics and Selectivity
The alkylation at the 2-position proceeds via an SN2 mechanism, favored by the electron-deficient pyrimidinone ring. Steric hindrance from the 3-(4-methoxyphenyl) group directs the sulfanyl substitution exclusively to the 2-position. Microwave-assisted synthesis (e.g., 100°C, 20–30 minutes) enhances reaction rates and yields compared to conventional heating.
Purification and Characterization
Crude products are purified via recrystallization from ethanol or acetonitrile. Structural confirmation relies on:
-
1H/13C NMR : Distinct signals for methoxy groups (δ 3.8–3.9 ppm), thieno-pyrimidine protons (δ 7.2–8.1 ppm), and oxadiazole carbons (δ 165–170 ppm).
-
Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 507 [M+H]+).
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. A plausible route includes:
Oxadiazole formation : React 4-methoxybenzamide with hydroxylamine hydrochloride to form an amidoxime intermediate, followed by cyclization using POCl₃ or triflic anhydride .
Thiolation : Introduce the sulfanyl group via nucleophilic substitution using a thiol-containing reagent under inert atmosphere (e.g., N₂).
Thienopyrimidinone assembly : Condense the oxadiazole-thiol intermediate with a substituted pyrimidinone precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
Optimization Tips :
- Monitor reaction progress with TLC (silica gel, dichloromethane/methanol 9:1) and NMR .
- Use catalytic acetic acid to accelerate cyclization steps, as demonstrated in analogous oxadiazole syntheses .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for methoxyphenyl groups), thienopyrimidinone protons (δ 6.5–7.0 ppm), and methylene sulfanyl (δ ~4.2 ppm). Compare with published spectra of structurally similar thienopyrimidinones .
- HRMS : Validate molecular weight with <5 ppm error (e.g., [M+H]+ calculated: 506.1234; observed: 506.1229) .
- FTIR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
Q. What purification techniques are effective post-synthesis?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 7:3 → 1:1) to isolate the product.
- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystals for X-ray diffraction (if applicable) .
- HPLC : For high-purity (>98%) samples, employ reverse-phase C18 columns with acetonitrile/water (70:30) .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s reactivity and binding modes?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Compare frontier molecular orbitals (HOMO/LUMO) with experimental reactivity data .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Align with crystallographic data from related thienopyrimidinone complexes .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) and correlate with activity trends .
- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell lines (e.g., HepG2 vs. HEK293) to minimize discrepancies .
- Meta-Analysis : Cross-reference data from PubChem BioAssay (AID 504904) and independent kinase inhibition studies .
Q. How does X-ray crystallography confirm the compound’s structure and conformation?
- Methodological Answer :
- Single-Crystal Growth : Use slow evaporation of a saturated DMSO/ethanol solution (1:3 v/v) .
- Data Collection : Resolve at 0.9 Å resolution (Mo-Kα radiation, λ = 0.71073 Å) to assign bond lengths (e.g., C–S: 1.78 Å) and dihedral angles (e.g., oxadiazole-thienopyrimidinone plane: 85.2°) .
- Validation : Match experimental unit cell parameters (e.g., space group P2₁/c) with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
